alpha-Amanitin-glutarate acid N-hydroxysuccinimidate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alpha-Amanitin-glutarate acid N-hydroxysuccinimidate is a synthetic derivative of alpha-amanitin, a potent toxin found in the Amanita genus of mushrooms. Alpha-amanitin is known for its ability to inhibit RNA polymerase II, leading to severe liver damage and potentially fatal poisoning. The modification with glutarate acid and N-hydroxysuccinimidate aims to enhance its properties for specific scientific and medical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Amanitin-glutarate acid N-hydroxysuccinimidate involves several steps:

Activation of Glutarate Acid: Glutarate acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form the N-hydroxysuccinimidyl ester of glutarate acid.

Conjugation with Alpha-Amanitin: The activated glutarate acid is then reacted with alpha-amanitin under mild conditions, typically in a buffered aqueous solution, to form the this compound conjugate.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and purification systems. The process would be optimized for yield and purity, with stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-Amanitin-glutarate acid N-hydroxysuccinimidate can undergo various chemical reactions, including:

Hydrolysis: The ester bond in the N-hydroxysuccinimidate group can be hydrolyzed under acidic or basic conditions.

Substitution: The N-hydroxysuccinimidate group can be replaced by other nucleophiles, such as amines, to form new conjugates.

Common Reagents and Conditions

Hydrolysis: Typically performed in aqueous solutions with pH adjustments using hydrochloric acid or sodium hydroxide.

Substitution: Conducted in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with the desired nucleophile.

Major Products

Hydrolysis: Produces alpha-amanitin and glutaric acid.

Substitution: Yields various alpha-amanitin derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Alpha-Amanitin-glutarate acid N-hydroxysuccinimidate has several scientific research applications:

Biochemistry: Used to study the inhibition of RNA polymerase II and its effects on gene expression.

Medicine: Investigated for its potential use in targeted cancer therapies, particularly in antibody-drug conjugates (ADCs) where it serves as a cytotoxic payload.

Toxicology: Employed in research on mushroom poisoning and the development of antidotes.

Wirkmechanismus

The primary mechanism of action of alpha-Amanitin-glutarate acid N-hydroxysuccinimidate is the inhibition of RNA polymerase II. This enzyme is crucial for the transcription of DNA into messenger RNA (mRNA). By binding to RNA polymerase II, the compound prevents the elongation of the RNA chain, leading to a halt in protein synthesis and ultimately cell death. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells, making it a valuable tool in oncology research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Alpha-Amanitin: The parent compound, known for its potent inhibition of RNA polymerase II.

Beta-Amanitin: Another amatoxin with similar inhibitory properties but different potency and toxicity profiles.

Gamma-Amanitin: A less common amatoxin with distinct structural features.

Uniqueness

Alpha-Amanitin-glutarate acid N-hydroxysuccinimidate stands out due to its enhanced stability and potential for targeted delivery in therapeutic applications. The conjugation with glutarate acid and N-hydroxysuccinimidate allows for more controlled interactions with biological targets, reducing off-target effects and improving efficacy in research and clinical settings.

Eigenschaften

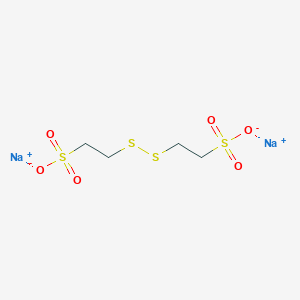

Molekularformel |

C48H63N11O19S |

|---|---|

Molekulargewicht |

1130.1 g/mol |

IUPAC-Name |

1-O-[(2R,3R)-3-[(1R,4S,8R,10S,13S,16S,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-13-yl]-2-hydroxybutyl] 5-O-(2,5-dioxopyrrolidin-1-yl) pentanedioate |

InChI |

InChI=1S/C48H63N11O19S/c1-4-21(2)40-45(73)51-16-34(64)52-30-20-79(76)47-26(25-9-8-23(60)12-27(25)55-47)14-28(42(70)50-17-35(65)56-40)53-46(74)41(57-44(72)31-13-24(61)18-58(31)48(75)29(15-33(49)63)54-43(30)71)22(3)32(62)19-77-38(68)6-5-7-39(69)78-59-36(66)10-11-37(59)67/h8-9,12,21-22,24,28-32,40-41,55,60-62H,4-7,10-11,13-20H2,1-3H3,(H2,49,63)(H,50,70)(H,51,73)(H,52,64)(H,53,74)(H,54,71)(H,56,65)(H,57,72)/t21-,22-,24+,28-,29-,30-,31-,32-,40-,41-,79?/m0/s1 |

InChI-Schlüssel |

CRYGRFNXHBMZFM-SYAFRWMTSA-N |

Isomerische SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](COC(=O)CCCC(=O)ON5C(=O)CCC5=O)O)C6=C(N3)C=C(C=C6)O |

Kanonische SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(COC(=O)CCCC(=O)ON5C(=O)CCC5=O)O)C6=C(N3)C=C(C=C6)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B12433350.png)

![3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B12433369.png)

![3-Chloro-2-{[5-(1-{2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydrazin-1-ylidene}ethyl)thiophen-2-YL]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B12433371.png)

![3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B12433394.png)

![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12433409.png)